ethyl-2-phenylglycidate
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Overview
Description
2-Phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H12O3. It is a member of the glycidic ester family, which are known for their applications in organic synthesis and pharmaceutical research . This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylic acid ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloxirane-2-carboxylic acid ethyl ester typically involves the reaction of phenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of 2-Phenyloxirane-2-carboxylic acid ethyl ester can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The oxirane ring can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Reduction: Lithium aluminum hydride, ether as solvent
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst
Major Products Formed
Hydrolysis: Phenylacetic acid and ethanol
Reduction: 2-Phenyl-1,2-ethanediol
Substitution: Various substituted phenylacetic acid derivatives
Scientific Research Applications
2-Phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyloxirane-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups at specific positions on the phenylacetic acid backbone .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenyloxirane-2-carboxylic acid ethyl ester
- 2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester
- 2-Pyridinecarboxylic acid, ethyl ester
Uniqueness
2-Phenyloxirane-2-carboxylic acid ethyl ester is unique due to its combination of an oxirane ring and a carboxylic acid ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-phenyloxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCDASTSAUTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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